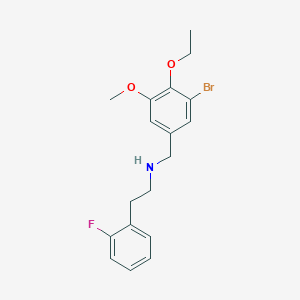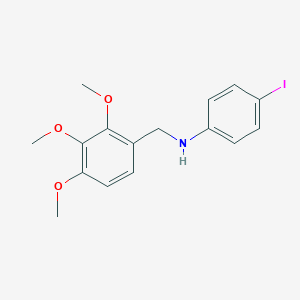![molecular formula C22H26ClN3O3 B283336 2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283336.png)
2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as "TAK-659" and belongs to the class of drugs known as kinase inhibitors.
Wirkmechanismus
The mechanism of action of TAK-659 involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This leads to the disruption of downstream signaling pathways, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth in various cancer models, including lymphoma, leukemia, and solid tumors. Additionally, TAK-659 has been shown to enhance the anti-tumor activity of other chemotherapy agents, such as rituximab and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its potency and selectivity for various kinases. This makes it an attractive candidate for cancer therapy, as it can target multiple signaling pathways involved in cancer growth and survival. However, one of the limitations of TAK-659 is its potential toxicity, as it can also inhibit kinases that are involved in normal cellular functions.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential area of research is the identification of biomarkers that can predict response to TAK-659 therapy. Additionally, the combination of TAK-659 with other chemotherapy agents or immunotherapies is an area of active investigation. Finally, the development of TAK-659 analogs with improved potency and selectivity is another potential area of research.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of 2-(4-chlorophenoxy) acetic acid with 2-(4-isobutyryl-1-piperazinyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of various kinases, including spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in various signaling pathways that are critical for the growth and survival of cancer cells.
Eigenschaften
Molekularformel |
C22H26ClN3O3 |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-16(2)22(28)26-13-11-25(12-14-26)20-6-4-3-5-19(20)24-21(27)15-29-18-9-7-17(23)8-10-18/h3-10,16H,11-15H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
FNFIXCIAMCSPEF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283260.png)
![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B283262.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)
![N-(tert-butyl)-2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B283265.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)
![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-methoxybenzamide](/img/structure/B283276.png)